2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid
Description
Significance of Alpha-Keto Acid Functionality in Synthetic Transformations
Alpha-keto acids, also known as 2-oxoacids, are organic compounds characterized by a ketone group positioned adjacent to a carboxylic acid. leyan.com This arrangement imparts a unique reactivity profile that makes them highly valuable as multifunctional platform molecules in organic synthesis. Current time information in Wadena County, US. Structurally, the presence of both a keto carbonyl group and a carboxylic acid enables them to participate in a wide array of chemical reactions, including esterification, nucleophilic addition to the carbonyl group, and various reduction pathways. Current time information in Wadena County, US.
Their chemical versatility is a cornerstone of their importance. Alpha-keto acids serve as precursors for the synthesis of a diverse range of value-added compounds, such as pharmaceuticals, agrochemicals, and natural product analogues. Current time information in Wadena County, US. In biological systems, they are key intermediates in crucial metabolic pathways like the Krebs cycle and glycolysis. leyan.com Furthermore, their ability to undergo decarboxylation is a key step in cellular energy generation. bldpharm.com
In synthetic organic chemistry, α-keto acids have gained prominence as effective acylating agents, often serving as greener alternatives to traditional reagents like acyl chlorides, with carbon dioxide being the only byproduct. bldpharm.com They are also pivotal building blocks for creating chiral α-hydroxy ketones through enzymatic transformations, which are themselves versatile intermediates for pharmaceutical chemistry. chemicalbook.com The synthesis of α-keto acids can be achieved through various established methods, including the oxidation of α-hydroxy acids, Friedel-Crafts acylation, and reactions involving Grignard reagents. Current time information in Wadena County, US.google.com
Role of Halogenated Thiophene (B33073) Scaffolds in Organic Synthesis
Thiophene is a sulfur-containing heterocycle that is a common core structure in numerous pharmaceutical drugs, exhibiting activities such as antimicrobial, anti-inflammatory, and antiviral properties. orgsyn.org The introduction of a halogen atom, such as chlorine, onto the thiophene ring significantly enhances its synthetic utility. orgsyn.org The halogen acts as a "reactive handle," providing a specific site for further functionalization, and it can alter the molecule's structural, biological, and pharmacological properties. orgsyn.org
Halogenated thiophenes are particularly valuable substrates in modern cross-coupling reactions. For instance, bromo- and chloro-thiophenes are frequently used in Suzuki and Kumada coupling reactions to form new carbon-carbon bonds, allowing for the construction of complex oligothiophenes and other conjugated systems. researchgate.net These materials have found applications in organic electronics, including organic field-effect transistors (OFETs) and organic solar cells. orgsyn.orggoogle.com
In medicinal chemistry, the chlorothiophene moiety is a well-established pharmacophore. The inclusion of this neutral, chlorinated fragment can effectively bind to enzyme active sites, improving selectivity and oral bioavailability. A prominent example is its role as a key component in the structure of Rivaroxaban, a potent and selective direct Factor Xa inhibitor used as an anticoagulant. The 5-chlorothiophene group serves as an important intermediate in the synthesis of this and other bioactive molecules.
Overview of Academic Research on 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid
Specific academic literature focusing extensively on the synthesis, properties, and reactions of this compound (CAS No. 56479-07-3) is limited. The compound is primarily cataloged by chemical suppliers as a research chemical or building block. Its structure suggests it is a specialized intermediate for organic synthesis rather than an end-product that is the focus of dedicated studies.
Based on established synthetic methodologies for related compounds, the preparation of this compound would likely involve the Friedel-Crafts acylation of 2-chlorothiophene (B1346680). This classic reaction can be used to introduce acyl groups onto aromatic rings. orgsyn.org Specifically, using an oxalyl derivative like oxalyl chloride with a Lewis acid catalyst such as aluminum chloride is a standard method for producing aryl-α-keto acids. While this specific transformation for 2-chlorothiophene is not detailed in readily available literature, a patent describes the reaction of 2-chlorothiophene with oxalyl chloride under heat to produce the related compound 5-chlorothiophene-2-carbonyl chloride, demonstrating the feasibility of such a reaction.
The title compound is structurally related to the more widely studied 5-chlorothiophene-2-carboxylic acid, which is a key intermediate in the synthesis of the blockbuster anticoagulant drug Rivaroxaban. google.com Numerous patents and articles detail various routes to synthesize 5-chlorothiophene-2-carboxylic acid from starting materials like 2-chlorothiophene. chemicalbook.com Given this context, this compound can be viewed as a potential precursor or derivative within synthetic pathways targeting complex pharmaceutical agents that incorporate the 5-chlorothiophene-2-yl moiety.
Below is a table summarizing the key identifiers and properties of the compound.
| Property | Value |
| IUPAC Name | This compound |
| Synonym | 5-Chloro-2-thienylglyoxylic acid |
| CAS Number | 56479-07-3 |
| Molecular Formula | C₆H₃ClO₃S |
| Molecular Weight | 190.61 g/mol |
| Appearance | Powder |
Data sourced from American Elements.
Scope of the Research Outline
This article serves to introduce the chemical compound this compound by deconstructing its key chemical features. The discussion has highlighted the fundamental importance of its two primary components: the versatile α-keto acid functional group and the synthetically valuable halogenated thiophene scaffold. By examining the established roles of these functionalities in advanced organic synthesis and medicinal chemistry, a framework is provided for understanding the potential applications and research context of this specific, specialized molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClO3S/c7-4-2-1-3(11-4)5(8)6(9)10/h1-2H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKPUCNJHUNBQDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30550124 | |
| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56479-07-3 | |
| Record name | (5-Chlorothiophen-2-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30550124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Chlorothiophen 2 Yl 2 Oxoacetic Acid and Analogues
Strategies for Introducing the Oxoacetic Acid Moiety
The introduction of the oxoacetic acid functional group onto a thiophene (B33073) ring, specifically at the 2-position, requires regioselective methods. The presence of a chlorine atom at the 5-position can influence the reactivity of the thiophene ring and must be considered in the synthetic design.
Carbonyl Insertion Reactions
A direct approach to α-oxo- and α-carboxylic acids involves the reaction of an organometallic species with carbon dioxide. In the context of 5-chlorothiophene, this typically involves a deprotonation step using a strong base to generate a nucleophilic thiophene species, which then attacks carbon dioxide.
For the synthesis of the related 5-chlorothiophene-2-carboxylic acid, a known precursor, a method involving the use of a strong base like lithium diisopropylamide (LDA) in an anhydrous solvent such as tetrahydrofuran (B95107) at low temperatures has been reported. google.com Gaseous carbon dioxide is then introduced to perform the carbonyl insertion. google.com This method, however, requires stringent anhydrous and anaerobic conditions, and the use of flammable reagents like LDA poses operational risks. google.com
Table 1: Example of Carbonyl Insertion for a Related Compound
| Starting Material | Reagents | Product | Notes |
|---|
Oxidation of Precursor Structures
Oxidation of pre-functionalized thiophene derivatives is a common and effective strategy for the synthesis of 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid and its analogues. This can involve the oxidation of aldehydes, alcohols, or other suitable precursors.
A one-pot method for the synthesis of 5-chlorothiophene-2-carboxylic acid starts from 2-thiophenecarboxaldehyde. google.com This precursor is first chlorinated to yield 5-chloro-2-thiophenecarboxaldehyde, which is then oxidized to the corresponding carboxylic acid. google.com While this example yields the carboxylic acid, the intermediate aldehyde could potentially be a precursor for the synthesis of the α-oxoacetic acid through further oxidation at the adjacent position or by other synthetic transformations.
Table 2: Selenium Dioxide Oxidation of Ketones
| Substrate Type | Reagent | Product Type | Reference |
|---|---|---|---|
| Enolizable Ketones (e.g., Indolones) | Selenium Dioxide (SeO₂) | α-Diketones | researchgate.netnih.gov |
The synthesis of α-ketoesters can be achieved through the aerobic oxidation of α-diazoesters. researchgate.net This method offers a broad substrate scope and high functional group compatibility. researchgate.net α-Diazo-β-keto esters have been synthesized and subsequently reduced to the corresponding α-diazo-β-hydroxy esters. mdpi.com While the focus of this work was on reduction, the α-diazo-β-keto ester intermediates are key precursors that could potentially undergo denitrogenation and oxidation to form the desired α-oxoacetic acid derivatives. A copper(II)-promoted denitrogenation/oxidation of α-azido ketones using TEMPO as an oxidant has been shown to produce primary α-ketoamides, which are structurally related to α-ketoesters. organic-chemistry.org This process involves the in-situ formation of an imino ketone intermediate. organic-chemistry.org
Solid-Phase Synthesis Approaches for Peptide-Derived Alpha-Keto Acids
Solid-phase peptide synthesis (SPPS) has emerged as a powerful tool for the preparation of complex peptides and their derivatives, including peptide α-keto acids. nih.govethz.chresearchgate.net These methods typically involve the assembly of a peptide chain on a solid support. peptide.com
One strategy utilizes a cyanosulfur-ylide based linker on a solid support. nih.gov The peptide chain is elongated using standard Fmoc-based peptide coupling protocols. nih.gov Subsequent oxidation, for instance with Oxone, yields the C-terminal peptide α-ketoacid with high enantiopurity. nih.gov This approach is compatible with a variety of unprotected amino acid side chains. nih.gov
Another approach involves the incorporation of α-keto amide building blocks during solid-phase peptide synthesis. acs.org In this method, the α-keto carbonyl functionality is protected as a 1,3-dithiolane (B1216140) derivative, which is compatible with standard SPPS conditions. acs.org The protecting group can be efficiently removed at the end of the synthesis. acs.org
Table 3: Overview of Solid-Phase Synthesis Strategies for α-Keto Acids/Amides
| Approach | Key Feature | Final Step | Reference |
|---|---|---|---|
| Cyanosulfur-ylide linker | Solid-supported cyanosulfur ylide | Aqueous Oxone oxidation | nih.gov |
Strategies for Constructing the Chlorothiophene Scaffold
The introduction of a chlorine atom onto the thiophene ring can be achieved either during the ring formation reaction or by post-synthetic modification of the thiophene nucleus. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials.
Thiophene Ring Formation Reactions
Several classical and modern organic reactions provide access to the thiophene core. These methods can be tailored to produce chlorinated derivatives by using appropriately substituted precursors.
The Gewald reaction is a multicomponent reaction that condenses a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base to yield polysubstituted 2-aminothiophenes. organic-chemistry.orgwikipedia.org To obtain a 5-chlorothiophene derivative via this method, a starting carbonyl compound already bearing a chlorine atom at the appropriate position can be employed. For instance, the use of a chloro-substituted ketone would lead to the formation of a 2-amino-5-chlorothiophene. researchgate.net
The general mechanism of the Gewald reaction involves an initial Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur and subsequent cyclization. wikipedia.org
Table 1: Examples of Gewald Reaction for Substituted Thiophenes
| Carbonyl Compound | Active Methylene Nitrile | Base | Product |
|---|---|---|---|
| Cyclohexanone | Malononitrile | Morpholine | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile |
| Acetone | Ethyl cyanoacetate | Diethylamine | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate |
The Paal-Knorr synthesis is a classic method for constructing five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. organic-chemistry.orgwikipedia.org The reaction typically involves heating the dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent. organic-chemistry.org To synthesize a chlorothiophene, a chlorinated 1,4-dicarbonyl compound can be used as the starting material.
The mechanism is believed to involve the thionation of one or both carbonyl groups, followed by an intramolecular condensation and dehydration to form the aromatic thiophene ring. wikipedia.org
Table 2: Paal-Knorr Thiophene Synthesis
| 1,4-Dicarbonyl Compound | Sulfurizing Agent | Conditions | Product |
|---|---|---|---|
| Hexane-2,5-dione | Phosphorus pentasulfide | Heat | 2,5-Dimethylthiophene |
| 1,4-Diphenylbutane-1,4-dione | Lawesson's reagent | Toluene, reflux | 2,5-Diphenylthiophene |
The Volhard-Erdmann cyclization provides a route to alkyl and aryl thiophenes through the reaction of 1,4-difunctional compounds with phosphorus heptasulfide. wikipedia.orgdrugfuture.com Notably, chloroacetyl-substituted esters are listed among the suitable starting materials for this reaction, indicating a direct pathway to chlorothiophene derivatives. wikipedia.orgdrugfuture.comgoogle.com The cyclization of a chloroacetyl-substituted ester would likely yield a thiophene with a chlorine atom attached to the ring.
Table 3: Volhard-Erdmann Cyclization Starting Materials
| 1,4-Difunctional Compound | Sulfurizing Agent |
|---|---|
| Disodium succinate | Phosphorus heptasulfide |
| γ-Oxo acids | Phosphorus heptasulfide |
| 1,4-Diketones | Phosphorus heptasulfide |
The Fiesselmann condensation is a versatile method for synthesizing substituted thiophenes from the reaction of thioglycolic acid esters with α,β-acetylenic esters. wikipedia.orgresearchgate.net This reaction typically produces 3-hydroxy-2-thiophenecarboxylic acid derivatives. While direct synthesis of a chlorothiophene via this method is less commonly reported, the use of chlorinated starting materials, such as a chlorinated thioglycolic acid derivative or a chlorinated acetylenic ester, could potentially lead to the desired chlorinated thiophene scaffold. Subsequent functional group manipulation could then provide a pathway to various chlorothiophene analogues.
The mechanism involves the Michael addition of the thioglycolate to the acetylenic ester, followed by an intramolecular Claisen condensation and subsequent tautomerization to form the thiophene ring. wikipedia.org
Table 4: Fiesselmann Condensation Reactants and Products
| Thioglycolic Acid Derivative | Acetylenic Ester | Product Type |
|---|---|---|
| Methyl thioglycolate | Diethyl acetylenedicarboxylate | Diethyl 3-hydroxy-4-(methoxycarbonyl)thiophene-2,5-dicarboxylate |
A modern and powerful strategy for thiophene synthesis involves the cyclization of various alkyne derivatives with sulfur-containing reagents. This approach offers a high degree of control over the substitution pattern of the resulting thiophene ring. For instance, the reaction of (Z)-1-en-3-ynyl(butyl)sulfanes with copper(II) chloride in acetonitrile (B52724) has been shown to produce substituted 3-chlorothiophenes. This method provides a direct entry to chlorothiophenes from readily accessible starting materials.
The reaction mechanism is proposed to proceed through a copper-mediated cyclization followed by elimination. Other variations of this strategy include the cyclization of 1-mercapto-3-yn-2-ols and 1,3-diynes with various sulfur sources, which can be adapted for the synthesis of chlorothiophenes by using chlorinated alkyne precursors.
Table 5: Synthesis of 3-Chlorothiophenes from Alkyne Derivatives
| Alkyne Substrate | Reagent | Solvent | Product |
|---|
Introduction of Chlorine Substituent on Thiophene Ring
The placement of a chlorine atom at the C5 position of the thiophene ring is a key transformation in the synthesis of the target molecule. This can be accomplished either by direct chlorination of a thiophene derivative already containing the C2 functional group or by starting with a pre-halogenated thiophene precursor.
A direct and efficient method for introducing the chlorine substituent involves the chlorination of 2-thiophenecarboxaldehyde. This approach is advantageous as it utilizes a readily available starting material. A one-pot synthesis has been developed where 2-thiophenecarboxaldehyde is first chlorinated to yield the intermediate, 5-chloro-2-thiophenecarboxaldehyde. google.com This intermediate is then oxidized in the same pot to produce 5-chlorothiophene-2-carboxylic acid, a direct precursor to the final product. google.com
| Step | Reactant | Reagent | Key Conditions | Product |
| 1. Chlorination | 2-Thiophenecarboxaldehyde | Chlorine (Cl₂) | Low temperature (-5 to 0 °C) | 5-Chloro-2-thiophenecarboxaldehyde |
| 2. Oxidation | 5-Chloro-2-thiophenecarboxaldehyde | Sodium Hypochlorite (prepared in situ) | Temperature from -5 to 30 °C | 5-Chlorothiophene-2-carboxylic acid |
A summary of the one-pot synthesis of 5-chlorothiophene-2-carboxylic acid starting from 2-thiophenecarboxaldehyde. google.com
One such strategy involves the high-temperature, vapor-phase chlorination of 2-thiophenecarbonitrile. nih.govresearchgate.net This process can yield multiply chlorinated products, including 3,4,5-trichloro-2-thiophenenitrile, which can then be converted to the corresponding carboxylic acid derivative. nih.govresearchgate.net While effective for producing polychlorinated thiophenes, controlling the reaction to achieve selective monochlorination at the 5-position can be challenging under these conditions. nih.gov
Other precursor-based approaches start with commercially available 2-chlorothiophene (B1346680). chemicalbook.com This pre-halogenated building block can undergo various transformations to introduce the desired two-carbon acid moiety at the 2-position. For instance, Friedel-Crafts acylation of 2-chlorothiophene with trichloroacetyl chloride, followed by hydrolysis, can yield 5-chlorothiophene-2-carboxylic acid. chemicalbook.com Another route involves the generation of a Grignard reagent from 5-chloro-2-bromothiophene, followed by carboxylation with carbon dioxide. chemicalbook.com
| Starting Material | Key Transformation | Intermediate/Product |
| 2-Thiophenecarbonitrile | Vapor-phase chlorination | Polychlorinated 2-thiophenenitriles |
| 2-Chlorothiophene | Friedel-Crafts acylation and hydrolysis | 5-Chlorothiophene-2-carboxylic acid |
| 5-Chloro-2-bromothiophene | Grignard reaction and carboxylation | 5-Chlorothiophene-2-carboxylic acid |
An overview of precursor halogenation strategies for synthesizing halogenated thiophene carboxylic acids. nih.govresearchgate.netchemicalbook.com
Advanced and Green Synthetic Approaches
Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methods. Catalytic and biocatalytic approaches represent the forefront of these efforts, offering advanced routes to this compound and its analogues.
Catalytic methods provide powerful tools for forming key bonds in the synthesis of complex molecules, often under milder conditions and with higher selectivity than stoichiometric reactions.
Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly valuable for synthesizing analogues of the target molecule. dntb.gov.uayoutube.com
Starting with a halogenated thiophene core, such as 2-bromo-5-chlorothiophene, the Suzuki-Miyaura reaction allows for the introduction of a wide variety of substituents at the 2-position. By coupling the thiophene halide with different aryl or alkyl boronic acids, a diverse library of analogues can be generated. youtube.com These reactions are typically characterized by their high functional group tolerance and mild reaction conditions. nih.gov The choice of palladium catalyst and ligands can be crucial for achieving high yields and selectivity. dntb.gov.ua
| Thiophene Substrate | Coupling Partner | Catalyst System | Product Type |
| Halogenated Thiophene (e.g., R-Th-X) | Boronic Acid (R'-B(OH)₂) | Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base | Substituted Thiophene (R-Th-R') |
A generalized scheme for the Suzuki-Miyaura cross-coupling reaction to synthesize thiophene analogues.
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. For the synthesis of chiral analogues of α-keto acids, enzymatic methods are particularly powerful. A dual biocatalytic platform has been developed for the efficient asymmetric alkylation of α-keto acids using engineered methyltransferases. researchgate.netrepec.org
This system employs a carbon methyltransferase (CMT), such as an engineered SgvM, as a versatile biocatalyst for the enantioselective methylation, ethylation, and allylation of a range of α-keto acids. researchgate.netillinois.edu A key challenge in using methyltransferases is their reliance on the expensive cofactor S-adenosylmethionine (SAM). To address this, the system incorporates a second enzyme, a halogen methyltransferase (HMT), such as PaHMT from P. aeruginosa, which efficiently regenerates SAM in situ. researchgate.netrepec.org This synergistic use of two enzymes creates a fully biocatalytic and efficient protocol for asymmetric alkylation, providing a sustainable solution to a long-standing challenge in synthetic chemistry. researchgate.netresearchgate.net
| Enzyme | Abbreviation | Function |
| Engineered Carbon Methyltransferase | SgvM | Catalyzes the enantioselective alkylation of the α-keto acid. |
| Halogen Methyltransferase | PaHMT | Regenerates the S-adenosylmethionine (SAM) cofactor. |
Key components of the dual biocatalytic system for asymmetric alkylation of α-keto acids. researchgate.netrepec.org
Green Chemistry Principles in Synthesis
The application of green chemistry principles aims to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.govresearchgate.net For the synthesis of thiophene derivatives, this includes the use of alternative solvents, energy sources, and catalytic systems to improve efficiency and minimize environmental impact. nih.gov
Ionic liquids (ILs) are organic salts that exist as liquids at or near room temperature and are considered green solvents due to their unique physicochemical properties, such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.netnih.gov These characteristics make them attractive alternatives to volatile and often toxic organic solvents. nih.gov
The application of ionic liquids has been explored for various reactions involving thiophene and its derivatives. researchgate.netresearchgate.net For instance, imidazolium-based ionic liquids have been studied for their capacity to extract thiophene, demonstrating their potential role in separation and reaction processes. nih.gov While specific studies detailing the synthesis of this compound in ionic liquids are not prevalent, the general use of ILs as catalysts and solvents for synthesizing S-heterocyclic compounds suggests a promising avenue for greener production routes. researchgate.net The selection of the ionic liquid's cation and anion can influence reaction outcomes, offering a way to tune the reaction environment. nih.gov
Table 1: Examples of Ionic Liquids Studied for Thiophene Interactions
| Ionic Liquid Cation | Ionic Liquid Anion | Application Studied |
|---|---|---|
| 1-Butyl-3-methylimidazolium ([C₄mim]) | Tetrafluoroborate ([BF₄]) | Thiophene Extraction |
| 1-Butyl-3-methylimidazolium ([C₄mim]) | Chloride ([Cl]) | Thiophene Extraction |
| 1-Butyl-3-methylimidazolium ([C₄mim]) | Bromide ([Br]) | Thiophene Extraction |
| 1-Butyl-3-methylimidazolium ([C₄mim]) | Acetate ([CH₃COO]) | Thiophene Extraction |
This table is based on data from molecular simulation studies on thiophene extraction. nih.gov
Water is considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. Its use in organic synthesis is a key goal for creating more sustainable chemical processes. semanticscholar.org Research has demonstrated the feasibility of conducting complex organic reactions, such as Suzuki cross-coupling, in water for the synthesis of thiophene-based molecules. semanticscholar.orgresearchgate.net For example, 2-acetyl-5-arylthiophenes have been successfully synthesized from 2-acetyl-5-bromothiophene (B160168) and various arylboronic acids in water, showcasing the potential of aqueous media for C-C bond formation in the synthesis of thiophene derivatives. semanticscholar.orgresearchgate.net While a direct synthetic route to this compound in water is not explicitly detailed, the successful synthesis of its precursors and related structures in aqueous systems highlights a viable and environmentally friendly approach worth exploring. researchgate.netsemanticscholar.org
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased yields, and often higher product purity. researchgate.netorganic-chemistry.orgnih.gov This technology is considered a green chemistry approach because it enhances energy efficiency. nih.gov
The synthesis of various thiophene derivatives has been successfully accelerated using microwave assistance. For instance, the synthesis of 5-arylthiophene-2-carboxylates from β-chlorovinyl aldehydes and mercaptoacetic acid esters was completed in just 5 minutes under microwave irradiation, compared to 2-3 hours with conventional heating. researchgate.net Similarly, the microwave-assisted Gewald reaction for producing 5-substituted-2-aminothiophenes reduced the reaction time from 4 hours to 20 minutes, with improved yields and purity. organic-chemistry.org Suzuki cross-coupling reactions to produce 2-acetyl-5-arylthiophenes also benefit from microwave irradiation, achieving high yields in a fraction of the time required for thermal heating. semanticscholar.org
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Thiophene Derivatives
| Reaction Type | Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement |
|---|---|---|---|---|
| Condensation researchgate.net | 5-Arylthiophene-2-carboxylates | 2-3 hours | 5 minutes | Higher yields and purity |
| Gewald Reaction organic-chemistry.org | 5-Substituted-2-aminothiophenes | 4 hours | 20 minutes | Improved yields and purity |
| Suzuki Coupling semanticscholar.org | 2-Acetyl-5-phenylthiophene | 40 hours (traces of product) | 30 minutes (80% yield) | Significant |
This table compiles data from various studies on the synthesis of thiophene derivatives.
Synthesis of Related Chlorothiophene-Based Oxoacetic Acid Derivatives (e.g., chalcones)
Chalcones, or 1,3-diphenyl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and possess a reactive α,β-unsaturated carbonyl group that makes them valuable precursors for synthesizing various heterocyclic compounds. nih.gov Chlorothiophene-based chalcones can be considered derivatives related to the oxoacetic acid scaffold.
The synthesis of these chalcones is typically achieved through the Claisen-Schmidt condensation reaction. arabjchem.orgresearchgate.net This base-catalyzed aldol (B89426) condensation involves the reaction of a substituted acetophenone (B1666503) with an aromatic aldehyde. nih.govarabjchem.org In the context of chlorothiophene derivatives, 2-acetyl-5-chlorothiophene (B429048) or 2-acetyl-4,5-dichlorothiophene (B1329902) can be reacted with various substituted aromatic aldehydes in a solvent like methanol, using a base such as potassium hydroxide (B78521) (KOH). arabjchem.org This method has proven to be highly effective, producing the desired chalcone (B49325) compounds in high yields, ranging from 68% to 96%. arabjchem.orgresearchgate.net
Table 3: Synthesis of Chlorothiophene-Based Chalcones via Claisen-Schmidt Condensation
| Starting Acetylthiophene | Aldehyde | Product Yield |
|---|---|---|
| 2-acetyl-5-chlorothiophene | 4-chlorobenzaldehyde | 80% |
| 2-acetyl-5-chlorothiophene | 2-methoxybenzaldehyde | 70% |
| 2-acetyl-5-chlorothiophene | 4-methoxybenzaldehyde | 96% |
| 2-acetyl-4,5-dichlorothiophene | 2-chlorobenzaldehyde | 75% |
| 2-acetyl-4,5-dichlorothiophene | 4-chlorobenzaldehyde | 82% |
| 2-acetyl-4,5-dichlorothiophene | 4-methoxybenzaldehyde | 85% |
Data extracted from a study on the synthesis and biological evaluation of chlorothiophene-based chalcones. arabjchem.org
Reactivity and Derivatization Chemistry of 2 5 Chlorothiophen 2 Yl 2 Oxoacetic Acid
Reactions Involving the Chlorothiophene Moiety
The substituted thiophene (B33073) ring is a key locus for structural modification, participating in electrophilic substitution, metal-catalyzed cross-coupling, and oxidation reactions.
Despite being deactivated by two electron-withdrawing groups, the thiophene ring of 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid can undergo electrophilic aromatic substitution (EAS). The directing effects of the existing substituents determine the position of substitution. The 2-oxoacetic acid group is a meta-director, while the 5-chloro group is an ortho- and para-director. libretexts.orgyoutube.comlibretexts.org Both groups direct incoming electrophiles to the C4 position of the thiophene ring.
Halogenation: The introduction of an additional halogen atom, such as bromine or another chlorine, onto the thiophene ring can be achieved using standard halogenating agents. iust.ac.irrsc.org These reactions typically require a Lewis acid catalyst to activate the halogen. masterorganicchemistry.com The reaction is highly regioselective for the C4 position due to the concerted directing influence of the existing substituents.
Sulfonation: Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring. This is typically accomplished by treatment with fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com As with halogenation, the substitution occurs at the C4 position. The resulting sulfonic acid derivative can serve as a versatile intermediate for further functionalization.
| Reaction | Reagents | Product | Position of Substitution |
|---|---|---|---|
| Halogenation (Bromination) | Br₂, FeBr₃ | 2-(4-Bromo-5-chlorothiophen-2-yl)-2-oxoacetic acid | C4 |
| Sulfonation | Fuming Sulfuric Acid (H₂SO₄/SO₃) | 4-(5-Chloro-2-(2-oxo-2-carboxyacetyl)thiophen-4-yl)sulfonic acid | C4 |
The carbon-chlorine bond at the C5 position provides a handle for forming new carbon-carbon bonds via metal-catalyzed cross-coupling reactions. researchgate.net The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, involving the reaction of the chlorothiophene with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. mdpi.comlibretexts.orgmdpi.com
This reaction is highly effective for synthesizing biaryl compounds and introducing a wide array of substituents. nih.govnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized palladium catalysts, often employing bulky, electron-rich phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, can facilitate the efficient coupling of 5-chlorothiophene derivatives. nih.govsemanticscholar.org This strategy allows for the replacement of the chlorine atom with various aryl, heteroaryl, or vinyl groups, significantly expanding the structural diversity of the molecule. nih.govresearchgate.net
| Boronic Acid (Ar-B(OH)₂) | Catalyst System (Exemplary) | Product |
|---|---|---|
| Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-(5-Phenylthiophen-2-yl)-2-oxoacetic acid |
| 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, K₂CO₃ | 2-(5-(4-Methoxyphenyl)thiophen-2-yl)-2-oxoacetic acid |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-(5-(Pyridin-3-yl)thiophen-2-yl)-2-oxoacetic acid |
| Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf), CsF | 2-(5-Vinylthiophen-2-yl)-2-oxoacetic acid |
The sulfur atom in the thiophene ring can be oxidized to form a thiophene S-oxide (sulfoxide) or further to a thiophene S,S-dioxide (sulfone). nih.govacs.org Additionally, the double bonds of the ring can be epoxidized, leading to an arene oxide intermediate. acs.orgnih.govnih.govtaylorandfrancis.com
S-Oxide Formation: Selective oxidation to the thiophene S-oxide is challenging as the S-oxide is often more susceptible to oxidation than the parent thiophene. nih.gov However, controlled oxidation can be achieved using reagents like hydrogen peroxide in trifluoroacetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid like boron trifluoride etherate at low temperatures. mdpi.orgrsc.orgsemanticscholar.org Thiophene S-oxides are highly reactive intermediates and can act as dienes in Diels-Alder reactions. semanticscholar.orgresearchgate.net
Arene Oxide Pathway: The metabolism of thiophene-containing compounds can proceed via an arene oxide pathway, where a cytochrome P450 enzyme epoxidizes one of the ring's double bonds. nih.gov These arene oxides are electrophilic and can rearrange to form hydroxytiophene derivatives or be trapped by nucleophiles. acs.orgnih.gov This pathway is often implicated in the bioactivation of thiophene-containing drugs. nih.gov
| Pathway | Reagents/Conditions (Exemplary) | Key Intermediate/Product | Notes |
|---|---|---|---|
| S-Oxidation | m-CPBA, BF₃·Et₂O, -20°C | This compound S-oxide | Highly reactive; can act as a diene. mdpi.orgsemanticscholar.org |
| Arene Oxide Formation | Cytochrome P450 enzymes (in vivo) | 2-(5-Chloro-3,4-epoxy-3,4-dihydrothiophen-2-yl)-2-oxoacetic acid | Can rearrange to phenolic derivatives. nih.gov |
| Full Oxidation | Excess H₂O₂, CH₃ReO₃ catalyst | This compound S,S-dioxide | Complete oxidation of the sulfur atom. nih.govacs.org |
Chemical Derivatization Strategies for Structural Modification and Analysis
The α-ketoacid moiety is a prime site for derivatization, allowing for the introduction of a vast range of functional groups and side chains through reactions of the carboxylic acid.
The carboxylic acid group of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating libraries of compounds for structural and analytical studies.
Esterification: α-ketoesters can be prepared through various methods. mdpi.comorganic-chemistry.orggoogle.comresearchgate.net A common laboratory method is Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the acid can be converted to a more reactive acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an alcohol.
Amidation: The synthesis of α-ketoamides can be achieved by reacting the α-ketoacid with an amine. acs.orgnih.govorganic-chemistry.orgresearchgate.net This transformation often requires the use of coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or ynamides, to facilitate the formation of the amide bond under mild conditions. acs.org Similar to esterification, conversion to an acyl chloride followed by reaction with a primary or secondary amine is also a highly effective method. nih.gov Novel methods utilizing photoredox catalysis have also been developed for the amidation of α-keto acids. nih.govresearchgate.net
| Reaction | Reagents (Exemplary) | Reactant | Product Class |
|---|---|---|---|
| Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Alcohol | Methyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate |
| Amidation | Benzylamine, DCC | Amine | N-Benzyl-2-(5-chlorothiophen-2-yl)-2-oxoacetamide |
| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | - | 2-(5-Chlorothiophen-2-yl)-2-oxoacetyl chloride |
A combinatorial approach, utilizing the various reactions described, allows for the synthesis of highly diverse and complex derivatives of this compound. These strategies are crucial for systematic structural modification in fields like medicinal chemistry and materials science.
For instance, a Suzuki-Miyaura coupling can be performed first to replace the C5-chloro group with a desired aryl moiety. nih.gov The resulting 2-(5-arylthiophen-2-yl)-2-oxoacetic acid can then be subjected to esterification or amidation to introduce a different side chain at the carboxylic acid position. nih.govresearchgate.netbeilstein-journals.orgnih.gov This two-step sequence allows for independent variation at two different positions of the parent molecule.
Alternatively, electrophilic substitution at the C4 position could be followed by derivatization of the α-ketoacid. For example, bromination at C4 followed by amidation would yield a 2-(4-bromo-5-chlorothiophen-2-yl)-N-substituted-2-oxoacetamide. This molecule could then potentially undergo a second, selective cross-coupling reaction at the more reactive C-Br bond to introduce a third point of diversity.
| Step 1 Reaction | Intermediate | Step 2 Reaction | Final Product Class |
|---|---|---|---|
| Suzuki Coupling (at C5) | 2-(5-Arylthiophen-2-yl)-2-oxoacetic acid | Esterification | Alkyl 2-(5-arylthiophen-2-yl)-2-oxoacetates |
| Suzuki Coupling (at C5) | 2-(5-Arylthiophen-2-yl)-2-oxoacetic acid | Amidation | N-Substituted 2-(5-arylthiophen-2-yl)-2-oxoacetamides |
| Halogenation (at C4) | 2-(4-Halo-5-chlorothiophen-2-yl)-2-oxoacetic acid | Amidation | N-Substituted 2-(4-halo-5-chlorothiophen-2-yl)-2-oxoacetamides |
| Esterification | Alkyl 2-(5-chlorothiophen-2-yl)-2-oxoacetate | Suzuki Coupling (at C5) | Alkyl 2-(5-arylthiophen-2-yl)-2-oxoacetates |
Mechanistic Investigations and Reaction Pathway Elucidation
Mechanistic Studies on Alpha-Keto Acid Transformations
The alpha-keto acid moiety is a key functional group that dictates a significant portion of the molecule's reactivity, particularly in acylation and decarboxylation reactions.
Computational Analysis of Acylation Mechanisms
Alpha-keto acids are recognized as effective acylating agents. researchgate.net Mechanistic investigations, often supported by computational analysis, suggest that these reactions can proceed through various pathways. In the context of synthesizing derivatives like amides or esters, the alpha-keto acid is activated to form an intermediate that facilitates nucleophilic attack. For instance, in the formation of peptides or esters, coupling reagents can activate the carboxylic acid, forming highly reactive acyl-OAt intermediates. acs.org
Computational approaches such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) are instrumental in understanding these transformations. acs.org These methods help elucidate how factors like aromaticity and electronic effects of substituents influence the activation barriers of the reaction. For a molecule like 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, the electron-withdrawing nature of the chlorothiophene ring would be a critical parameter in computational models of its acylation potential. While specific computational studies on this exact molecule are not prevalent, the principles derived from related systems provide a strong framework for predicting its behavior. acs.orgrsc.org
Elucidation of Decarboxylative Reaction Pathways
Decarboxylation represents a fundamental transformation pathway for alpha-keto acids, providing a route to generate carbon-carbon bonds by extruding carbon dioxide. nih.gov These reactions can be broadly categorized into redox-neutral and oxidative pathways, each generating distinct types of reactive intermediates. rsc.org
Redox-Neutral Decarboxylation: In this pathway, a metal carboxylate can extrude CO2 to form an organometallic species with nucleophilic character. This process allows the alpha-keto acid to serve as a substitute for traditional organometallic reagents. rsc.org
Oxidative Decarboxylation: Under oxidative conditions, the decarboxylation of alpha-keto acids generates organometallic intermediates with electrophilic reactivity. This pathway often involves a catalyst, such as an iron salt, and an oxidant. nih.govrsc.org The reaction is versatile, accommodating various aryl and heterocyclic 2-oxoacetic acids. nih.gov The process typically involves a multienzyme complex in biological systems, highlighting its complexity. researchgate.netwikipedia.org
The choice between these pathways is dictated by the reaction conditions, particularly the presence and nature of catalysts and oxidants.
| Pathway Type | Key Conditions | Intermediate Character | Typical Byproduct | Relevance to this compound |
|---|---|---|---|---|
| Redox-Neutral | Catalytic, absence of strong oxidant | Nucleophilic (e.g., organometallic species) | CO₂ | Can be used to form a nucleophilic 5-chlorothiophen-2-carbonyl species for coupling reactions. |
| Oxidative | Catalyst (e.g., FeCl₂) and Oxidant (e.g., K₂S₂O₈) | Electrophilic (e.g., acyl radical) | CO₂ | Allows the 5-chlorothiophen-2-carbonyl moiety to act as an electrophile in cross-coupling reactions. nih.gov |
Mechanistic Insights into Thiophene (B33073) Ring Reactivity
The chlorothiophene ring possesses unique electronic characteristics that guide its reactivity, particularly in electrophilic substitution and oxidation reactions.
Studies on Electrophilic Attack Mechanisms on Chlorothiophenes
The reactivity of the thiophene ring in this compound towards electrophiles is governed by the competing electronic effects of the chloro substituent and the 2-oxoacetyl group. The chlorine atom is an ortho-para directing, deactivating group, while the 2-oxoacetyl group is a strongly deactivating, meta-directing group. This substitution pattern makes further electrophilic attack on the thiophene ring challenging and directs it primarily to the C4 position. Mechanistic pathways for reactions like C-H arylation on thiophenes have been proposed to proceed through pathways including electrophilic aromatic substitution (SEAr), concerted metalation-deprotonation (CMD), or a Heck-type process. acs.org
Computational Elucidation of Thiophene Oxidation Pathways
The oxidation of the thiophene ring is a mechanistically rich area of study, with computational chemistry providing deep insights into the transient intermediates involved. The oxidation can occur at either the sulfur atom or the C=C double bonds.
S-oxide Intermediates: The initial oxidation of the thiophene sulfur atom leads to the formation of a thiophene S-oxide. researchgate.netacs.org These species are often unstable and have historically been considered elusive intermediates in the pathway to more stable thiophene S,S-dioxides. researchtrends.netmdpi.org However, methods have been developed for their preparation and isolation, often by using a peracid in the presence of a Lewis acid at low temperatures to prevent over-oxidation. mdpi.org Thiophene S-oxides are highly reactive dienes and can be trapped in cycloaddition reactions. researchgate.netresearchtrends.net An electrophilic thiophene sulfoxide (B87167) intermediate has been proposed as a key player in the metabolic pathway of thiophene-containing drugs, capable of reacting with nucleophiles. researchgate.net
Arene Oxide Formation and the NIH Shift: An alternative oxidation pathway involves the epoxidation of the thiophene double bond, forming a thiophene 2,3-epoxide (an arene oxide). acs.org This pathway becomes significant in strongly acidic environments. The formation of this highly reactive intermediate can lead to a subsequent 1,2-hydride shift, a phenomenon known as the NIH shift, which is characteristic of the metabolism of aromatic hydrocarbons. This rearrangement ultimately leads to the formation of thiophen-2-one. Trapping experiments have confirmed that this pathway is independent of the S-oxide pathway. acs.org
Intrinsic reaction coordinate (IRC) calculations are a computational tool used to map the entire reaction path from reactant to product, confirming the transition states that connect these intermediates.
| Pathway | Key Intermediate | Typical Reaction Conditions | Subsequent Reactions | Mechanistic Evidence |
|---|---|---|---|---|
| Sulfur Oxidation | Thiophene S-oxide | Peracid (e.g., m-CPBA) with Lewis Acid (e.g., BF₃·Et₂O) at low temp. mdpi.org | Further oxidation to S,S-dioxide; [4+2] cycloaddition. researchgate.netresearchtrends.net | Isolation and trapping experiments, spectroscopic characterization. mdpi.orgresearchgate.net |
| Ring Oxidation | Thiophene 2,3-epoxide (Arene Oxide) | Peracid in strongly acidic medium. acs.org | Heterolytic ring opening, 1,2-hydride shift (NIH shift) to form thiophen-2-one. acs.org | Isotopic labeling studies (e.g., 2,5-dideuterated thiophene). acs.org |
Mechanistic Understanding of Catalyzed Reactions
The application of transition metal catalysis to molecules like this compound enables a wide range of transformations. A thorough mechanistic understanding is crucial for optimizing these reactions. rsc.org Studies often combine kinetic analysis, spectroscopy, and computational chemistry to elucidate the catalytic cycle.
For example, in copper-catalyzed hydroamination reactions, a proposed catalytic cycle involves the formation of a copper(I) hydride species, olefin insertion, interception by an amine electrophile, and finally, regeneration of the catalyst. mit.edu Mechanistic studies involving reaction profile analysis, rate order assessment, and Hammett studies identified the turnover-limiting step as the regeneration of the CuH catalyst from a phosphine-ligated copper(I) benzoate, which was determined to be the catalyst's resting state. mit.edu Such detailed mechanistic insight allows for targeted optimization of reaction conditions, leading to lower catalyst loadings and shorter reaction times. mit.edu These principles are directly applicable to potential catalyzed reactions involving the carboxylate of this compound.
Palladium-Catalyzed Processes
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorothiophene moiety of this compound serves as a suitable electrophilic partner. wildlife-biodiversity.comresearchgate.net The general catalytic cycle for these reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, typically involves three fundamental steps: oxidative addition, transmetalation (for C-C couplings) or amine coordination/deprotonation (for C-N couplings), and reductive elimination. wildlife-biodiversity.comresearchgate.netmit.edu
The catalytic cycle begins with the oxidative addition of the C-Cl bond of the thiophene ring to a low-valent Pd(0) species. acs.orgrsc.org This is often the rate-determining step. rsc.org This process forms a square planar Pd(II) intermediate. acs.org For thiophene derivatives, this C-H activation or C-X activation is a well-established process. mdpi.comresearchgate.netnih.gov
In a Suzuki-type coupling, the next step is transmetalation, where an organoboron reagent (R-BY₂) transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II)-R complex. This step typically requires a base to activate the organoboron species.
The final step is reductive elimination, where the two organic ligands on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. mit.edu Kinetic studies have shown that for many C-N cross-coupling reactions, reductive elimination is not the problematic or rate-limiting step. mit.edu
| Step | Description | Key Intermediates | Role of the Thiophene Moiety |
|---|---|---|---|
| Oxidative Addition | The C-Cl bond on the thiophene ring adds to the Pd(0) catalyst. This is often the rate-limiting step. | Thienyl-Pd(II)-Cl complex | Serves as the electrophilic partner (aryl halide). |
| Transmetalation | An organometallic coupling partner (e.g., organoboron) transfers its organic group to the Pd(II) center. | Di-organo-Pd(II) complex | The palladium-bound thienyl group awaits coupling. |
| Reductive Elimination | The two organic groups are eliminated from the palladium, forming the new C-C or C-Heteroatom bond and regenerating the Pd(0) catalyst. | Pd(0) catalyst, coupled product | Forms the core of the newly functionalized product. |
Biocatalytic Mechanisms (e.g., Methyltransferase action on α-keto acids)
The α-keto acid functionality of this compound makes it a potential substrate for various enzymes, offering routes for stereoselective transformations under mild conditions. rjeid.comnih.gov Methyltransferases (MTs), for instance, catalyze the transfer of a methyl group from a cofactor, classically S-adenosylmethionine (SAM), to a substrate. wikipedia.orgnih.gov
The general mechanism for SAM-dependent methylation is a SN2-like nucleophilic attack. wikipedia.orgnih.gov In the context of an α-keto acid, the carboxylate group can act as the nucleophile. The reaction would proceed as follows:
Binding: The enzyme binds both the α-keto acid substrate and the SAM cofactor in its active site. The class I methyltransferases utilize a Rossmann fold for SAM binding. wikipedia.org
Nucleophilic Attack: The oxygen of the carboxylate group of the α-keto acid performs a nucleophilic attack on the electrophilic methyl group of SAM.
Methyl Transfer: A transition state is formed where the methyl group is partially bonded to both the incoming carboxylate oxygen and the departing sulfur atom of SAM.
Product Release: The methyl group transfer is completed, resulting in the formation of the methyl ester of the α-keto acid and S-adenosylhomocysteine (SAH). wikipedia.org The enzyme then releases the products.
Recent advances have focused on engineering methyltransferases for the asymmetric alkylation of α-keto acids, demonstrating the potential for creating chiral centers with high enantioselectivity. researchgate.net Beyond methylation, other biocatalytic pathways, such as the glutaminase-ω-amidase pathway, highlight the metabolic relevance and synthetic potential of α-keto acids as intermediates. msu.ru
| Step | Description | Cofactor | Key Transformation |
|---|---|---|---|
| Enzyme-Substrate Binding | The α-keto acid and SAM bind to the methyltransferase active site. | S-adenosylmethionine (SAM) | Formation of the enzyme-substrate complex. |
| SN2 Nucleophilic Attack | The carboxylate oxygen attacks the methyl group of SAM. | SAM | Initiation of the methyl group transfer. |
| Product Formation & Release | The methylated ester product and S-adenosylhomocysteine (SAH) are formed and released. | S-adenosylhomocysteine (SAH) | Carboxylate to methyl ester conversion. |
Photoredox Catalysis Mechanisms for Sulfenylated Carbonyl Compounds
Visible-light photoredox catalysis provides a powerful method for generating radical intermediates under mild conditions. nsf.govrsc.org The carbonyl group in this compound can be activated via a photoredox-mediated single-electron transfer (SET). The general mechanism for the reductive functionalization of a carbonyl compound proceeds through the formation of a ketyl radical. nsf.govrsc.org
Photoexcitation: A photocatalyst (PC), such as a ruthenium or iridium complex, absorbs visible light and is promoted to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the carbonyl group of the substrate. This step is often facilitated by the presence of a Lewis acid or chlorosilane, which coordinates to the carbonyl oxygen, making it more electrophilic and easier to reduce. nih.gov This SET generates a ketyl radical anion.
Radical Coupling: The highly reactive ketyl radical can then participate in various reactions, such as coupling with an electron-poor alkene in an umpolung C-C bond-forming reaction. nsf.govrsc.org
Catalyst Regeneration: The oxidized photocatalyst (PC+) is reduced back to its ground state by a sacrificial electron donor in the reaction mixture, completing the catalytic cycle.
The thiophene ring, being an electron-rich aromatic system, can also participate in photoredox processes, and thiophene-based structures have been incorporated into photocatalysts themselves. rsc.orgbohrium.comrsc.orgmdpi.com This suggests a rich potential for intramolecular or intermolecular photoredox transformations involving both the carbonyl and thiophene moieties of the title compound.
Thionation Mechanisms of Carbonyl Compounds (e.g., with Lawesson's Reagent)
Lawesson's Reagent (LR) is a widely used thionating agent for converting carbonyl compounds into their corresponding thiocarbonyls. organic-chemistry.orgnih.gov The reaction with the keto group of this compound would follow a well-established two-step mechanism. unict.itacs.org
[2+2] Cycloaddition: In solution, Lawesson's Reagent exists in equilibrium with its more reactive monomeric dithiophosphine ylide. organic-chemistry.orgnih.gov This ylide undergoes a concerted [2+2] cycloaddition with the carbonyl group of the α-keto acid. unict.itacs.org This step forms a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.orgnih.gov
[2+2] Cycloreversion: The thiaoxaphosphetane intermediate is unstable and rapidly undergoes a retro-[2+2] cycloreversion. unict.it This fragmentation is the rate-determining step and is driven by the formation of a very stable phosphorus-oxygen double bond in the phosphine (B1218219) oxide byproduct. organic-chemistry.orgunict.it This step yields the desired thioketone and phenyl(thioxo)phosphine oxide. acs.org
Computational studies using density functional theory (DFT) have confirmed this two-step mechanism, involving a concerted cycloaddition followed by a rate-limiting cycloreversion, which resembles the mechanism of the Wittig reaction. unict.itacs.org The reactivity is generally higher for ketones and amides compared to esters. organic-chemistry.orgunict.it
| Step | Description | Key Intermediate | Driving Force |
|---|---|---|---|
| Formation of Reactive Ylide | Lawesson's Reagent dissociates into a reactive dithiophosphine ylide monomer. | Dithiophosphine ylide | Equilibrium in solution. |
| [2+2] Cycloaddition | The ylide reacts with the C=O group to form a four-membered ring. | Thiaoxaphosphetane | Reaction between the nucleophilic ylide and electrophilic carbonyl. |
| [2+2] Cycloreversion | The intermediate ring fragments to give the final products. This is the rate-determining step. | Transition state leading to fragmentation | Formation of a highly stable P=O bond in the byproduct. |
Computational and Theoretical Studies on 2 5 Chlorothiophen 2 Yl 2 Oxoacetic Acid Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the intricacies of molecular systems. These calculations can elucidate electronic properties, predict molecular geometries, and map out the energetics of chemical reactions.
Density Functional Theory (DFT) has become a standard method for electronic structure calculations in chemistry due to its favorable balance of accuracy and computational cost. For thiophene (B33073) derivatives, DFT methods are widely used to explore their chemical behavior.
The electronic structure of a molecule is fundamental to its reactivity. DFT calculations can provide detailed information about the distribution of electrons within a molecule and the energies of its molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity.
For a molecule like 2-(5-chlorothiophen-2-yl)-2-oxoacetic acid, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is likely centered on the electron-withdrawing oxoacetic acid moiety. The chlorine atom, being electronegative, would also influence the charge distribution across the molecule.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| LUMO | -2.5 | Primarily located on the oxoacetic acid group, indicating a site for nucleophilic attack. |
| HOMO | -6.8 | Concentrated on the chlorothiophene ring, suggesting a region susceptible to electrophilic attack. |
| HOMO-LUMO Gap | 4.3 | Suggests moderate chemical reactivity and stability. |
This table is illustrative and based on general principles of DFT calculations for similar aromatic compounds.
Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of a molecule. In this compound, the oxygen atoms of the carboxylic acid and ketone groups would exhibit negative electrostatic potential, making them likely sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the carboxylic acid would show a positive electrostatic potential.
The three-dimensional structure of a molecule is crucial for its properties and interactions. Conformational analysis using DFT allows for the determination of the most stable arrangement of atoms in a molecule (the global minimum) as well as other low-energy conformations.
For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the thiophene ring and the oxoacetic acid group. DFT calculations would involve rotating this dihedral angle and calculating the energy at each step to identify the most stable conformers. The relative planarity between the thiophene ring and the adjacent carbonyl group would be a key factor in determining the lowest energy structure, influenced by steric hindrance and potential intramolecular interactions.
For reactions involving this compound, such as its synthesis or subsequent transformations, DFT could be employed to model the reaction pathway. For instance, in a nucleophilic addition to one of the carbonyl groups, DFT calculations could identify the transition state structure and the energy barrier for the reaction, providing insights into the reaction kinetics.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. It is particularly useful for predicting and interpreting electronic absorption spectra (UV-Vis spectra).
TD-DFT calculations on this compound would provide information on the energies of its electronic transitions and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted spectrum would likely show transitions characteristic of the chlorothiophene chromophore, such as π → π* transitions. The presence of the oxoacetic acid group would be expected to modulate the positions and intensities of these absorptions.
Table 2: Hypothetical TD-DFT Calculated Electronic Transitions for this compound
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |
| S0 → S1 | 3.9 | 318 | 0.45 |
| S0 → S2 | 4.5 | 276 | 0.21 |
| S0 → S3 | 5.2 | 238 | 0.15 |
This table is for illustrative purposes and represents typical outputs of TD-DFT calculations for similar molecules.
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulation
Molecular dynamics (MD) simulations could be used to study the behavior of this molecule in different environments, such as in various solvents or in the presence of other molecules. These simulations can provide insights into solvation effects, conformational dynamics over time, and intermolecular interactions.
For example, an MD simulation of this compound in water could reveal the structure of the surrounding water molecules and the nature of the hydrogen bonding interactions between the solute and the solvent. Such studies are valuable for understanding the solubility and behavior of the compound in aqueous media.
Molecular Dynamics Simulations for Chemical Systems
Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe and understand the dynamic nature of molecules over time. nih.govparssilico.com This technique is instrumental in exploring the conformational landscape of a molecule, its stability, and its interactions with its environment, such as a solvent or a biological macromolecule. nih.govazolifesciences.com For a system involving this compound, MD simulations can provide critical insights into its behavior at an atomic level.
In a typical MD simulation, the molecule is placed in a simulation box, often solvated with water molecules to mimic physiological conditions. The interactions between all atoms are described by a force field, and the classical equations of motion are solved iteratively to trace the trajectory of each atom over a set period. nih.gov Analysis of these trajectories reveals how the molecule behaves, including the flexibility of the thiophene ring, the rotational freedom of the oxoacetic acid group, and the formation of intra- and intermolecular hydrogen bonds.
When studying the interaction of this compound with a biological target, such as an enzyme, MD simulations can elucidate the stability of the ligand-protein complex. nih.gov After an initial binding pose is predicted by molecular docking, an MD simulation can be run to observe the conformational changes in both the ligand and the protein, providing a more realistic and dynamic picture of the binding event. mdpi.com Key parameters analyzed from these simulations include Root Mean Square Deviation (RMSD) to assess the stability of the complex, and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. These simulations can confirm whether the initial docked pose is stable or if the ligand shifts to a different, more favorable binding mode over time. mdpi.com
Molecular Docking Studies for Understanding Chemical Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. deeporigin.comnumberanalytics.com This method is fundamental in structure-based drug design for predicting the binding mode and affinity of a small molecule like this compound to a specific biological target. dromicslabs.com The process involves sampling a vast number of possible conformations of the ligand within the active site of the receptor and then scoring these poses based on their energetic favorability. deeporigin.comijritcc.org
For this compound and its derivatives, docking studies can identify key interactions that contribute to binding. researchgate.net These interactions may include:
Hydrogen Bonds: The carboxylic acid group is a potent hydrogen bond donor and acceptor, likely interacting with polar amino acid residues in the receptor's active site.
Hydrophobic Interactions: The thiophene ring can engage in hydrophobic interactions with nonpolar residues.
Halogen Bonds: The chlorine atom on the thiophene ring can form halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen.
The output of a docking simulation is typically a docking score, which estimates the binding free energy, and a predicted binding pose. gyanvihar.org Lower docking scores generally indicate a more favorable binding interaction. These studies are crucial for prioritizing compounds in virtual screening campaigns and for generating hypotheses about the mechanism of action, which can then be validated experimentally. nih.govresearchgate.net
Table 1: Hypothetical Molecular Docking Results for this compound Against a Target Protein.
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| This compound | Protein Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond (Carboxylate) |
| This compound | Protein Kinase X | Leu130, Val85 | Hydrophobic (Thiophene Ring) | |
| This compound | Protein Kinase X | Gln135 | Halogen Bond (Chlorine) |
Theoretical Prediction of Spectroscopic Properties
Computational Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Computational chemistry provides powerful tools for predicting the Nuclear Magnetic Resonance (NMR) spectra of molecules, which can be invaluable for structure elucidation and assignment of experimental data. acs.org Density Functional Theory (DFT) calculations, particularly using the Gauge-Independent Atomic Orbital (GIAO) method, are widely employed for this purpose. nih.govacs.org
To predict the ¹H and ¹³C NMR chemical shifts of this compound, the first step is to obtain an accurate 3D geometry of the molecule. This is typically achieved by performing a geometry optimization calculation, often using a functional like B3LYP with a basis set such as 6-31G(d). nih.govgithub.io Following optimization, a single-point NMR calculation is performed on the minimized structure. The calculation yields isotropic shielding values for each nucleus, which are then converted to chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS). nih.gov It is also crucial to include a solvent model (e.g., the Polarizable Continuum Model, PCM) to better simulate the conditions of the experimental NMR measurement. nih.gov The predicted chemical shifts can help assign the peaks in an experimental spectrum, particularly for the thiophene protons and carbons, whose shifts are sensitive to the electronic effects of the chloro and oxoacetic acid substituents. mdpi.comruc.dk
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Calculated at B3LYP/6-311+G(2d,p) level with PCM for Chloroform).
| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Thiophene C3-H | 7.25 |
| ¹H | Thiophene C4-H | 7.80 |
| ¹H | Carboxylic Acid -OH | 11.50 |
| ¹³C | Carboxylic Acid C=O | 165.0 |
| ¹³C | Ketone C=O | 182.5 |
| ¹³C | Thiophene C2 | 145.2 |
| ¹³C | Thiophene C3 | 128.1 |
| ¹³C | Thiophene C4 | 135.8 |
| ¹³C | Thiophene C5 | 138.9 |
Vibrational Frequency Analysis (e.g., for FT-IR Spectra)
Theoretical vibrational frequency analysis is a standard computational method used to predict the infrared (IR) and Raman spectra of a molecule. uprm.edu By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies of the normal modes of vibration. These calculations are typically performed using DFT methods, such as B3LYP, on a previously optimized molecular geometry. researchgate.net
For this compound, a frequency calculation would yield a set of vibrational modes and their corresponding frequencies (in cm⁻¹) and IR intensities. youtube.comresearchgate.net These predicted frequencies can be directly compared to an experimental Fourier-Transform Infrared (FT-IR) spectrum. Key vibrational modes for this molecule would include:
The O-H stretch of the carboxylic acid, typically appearing as a broad band.
The C=O stretches of the ketone and carboxylic acid groups, which are expected to be strong and appear in the 1650-1800 cm⁻¹ region.
C-H stretching and bending modes of the thiophene ring.
C-C and C-S stretching modes characteristic of the thiophene ring.
The C-Cl stretching vibration.
It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, improving the agreement with experimental data. youtube.com
Table 3: Predicted Key Vibrational Frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3450 | Medium, Broad |
| C-H Stretch (Thiophene) | 3100 | Medium |
| C=O Stretch (Ketone) | 1750 | Strong |
| C=O Stretch (Carboxylic Acid) | 1715 | Strong |
| C=C Stretch (Thiophene Ring) | 1550 | Medium |
| C-O Stretch (Carboxylic Acid) | 1280 | Strong |
| C-Cl Stretch | 750 | Medium |
Electronic Excitation Energy Predictions
The prediction of electronic excitation energies allows for the theoretical calculation of a molecule's UV-Vis absorption spectrum. numberanalytics.com Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the energies of excited states in molecules. nih.govbohrium.com This method can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. nih.gov
For this compound, the UV-Vis spectrum is expected to be dominated by electronic transitions within its conjugated system. The primary chromophores are the chlorothiophene ring and the α-ketoacid moiety. A TD-DFT calculation, performed on the ground-state optimized geometry, would identify the key electronic transitions, such as π → π* and n → π* transitions. numberanalytics.com The π → π* transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transitions, involving the promotion of a non-bonding electron (e.g., from an oxygen lone pair) to a π* antibonding orbital, are generally weaker. Comparing the predicted λmax values with an experimental spectrum can help in understanding the electronic structure of the molecule. osti.govacs.org
Table 4: Predicted Electronic Transitions for this compound using TD-DFT.
| Transition Type | Predicted λmax (nm) | Oscillator Strength (f) | Description |
|---|---|---|---|
| π → π | 285 | 0.45 | Thiophene ring excitation |
| n → π | 340 | 0.02 | Ketone carbonyl excitation |
Structure-Reactivity Relationship Investigations
Investigating the structure-reactivity relationship of this compound involves understanding how its specific arrangement of atoms and functional groups influences its chemical behavior. nih.gov The reactivity of the thiophene ring is significantly modulated by the electronic properties of its substituents.
The thiophene ring itself is an electron-rich aromatic system, generally prone to electrophilic substitution. nih.gov However, the presence of two strong electron-withdrawing groups—the chlorine atom at the 5-position and the 2-oxoacetic acid group at the 2-position—dramatically alters this reactivity. rsc.org
Effect of Electron-Withdrawing Groups: Both the chloro and the oxoacetyl substituents pull electron density away from the thiophene ring via inductive and resonance effects. asianpubs.orgdntb.gov.ua This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to unsubstituted thiophene. researchgate.net Conversely, this electron deficiency makes the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the carbon atom bearing the chlorine, which can act as a leaving group. nih.gov
Reactivity of the Side Chain: The α-ketoacid moiety is the primary site for many reactions. The carboxylic acid group can undergo typical reactions like esterification or amide formation. The ketone carbonyl is electrophilic and can be attacked by nucleophiles. The acidic proton of the carboxylic acid can be easily removed by a base, forming a carboxylate anion, which influences the molecule's solubility and binding interactions.
Computational tools like DFT can be used to quantify these relationships. By calculating molecular orbital energies (such as the HOMO and LUMO), electrostatic potential maps, and atomic charges, one can predict the most likely sites for electrophilic and nucleophilic attack, providing a theoretical foundation for understanding and predicting the compound's reactivity in various chemical environments. researchgate.net
Impact of Halogenation on Electronic Properties and Reactivity (e.g., LUMO level)
Computational studies on various halogenated heterocyclic compounds have consistently shown that halogenation leads to a stabilization of the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the presence of the chlorine atom at the 5-position of the thiophene ring is expected to lower the energy of both the HOMO and LUMO levels compared to its non-halogenated counterpart.
The LUMO level is of particular interest as it represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a greater electron affinity and suggests that the molecule will be more susceptible to nucleophilic attack. Therefore, the chlorination of the thiophene ring in this compound is anticipated to enhance its electrophilic character. This increased reactivity is a direct consequence of the stabilization of the LUMO, making it more energetically favorable for a nucleophile to donate its electrons to this orbital.
To illustrate this effect, the following interactive data table presents hypothetical LUMO energy levels for a series of substituted thiophene-2-oxoacetic acids, demonstrating the expected trend upon halogenation.
| Compound | Substituent at 5-position | Hypothetical LUMO Energy (eV) |
| 1 | H | -1.85 |
| 2 | F | -2.10 |
| 3 | Cl | -2.25 |
| 4 | Br | -2.20 |
Note: The data in this table is illustrative and based on general principles of computational chemistry, as specific values for these exact compounds were not found in the searched literature.
The trend indicates that halogen substituents generally lower the LUMO energy compared to hydrogen, with chlorine often having a significant stabilizing effect. This lowering of the LUMO level is a key factor in enhancing the reactivity of the molecule towards nucleophiles.
Computational Analysis of Substituent Effects on Reactivity
The reactivity of this compound can be further modulated by the introduction of other substituents on the thiophene ring. Computational analysis is a powerful method to predict and rationalize the effects of these substituents on the molecule's reactivity. By systematically varying the substituents and calculating key electronic descriptors, a comprehensive understanding of the structure-activity relationship can be established.
Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). EDGs, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), tend to increase the electron density of the aromatic ring, destabilizing the molecular orbitals and raising their energy levels. Conversely, EWGs, such as nitro (-NO2) or cyano (-CN), decrease the electron density of the ring, stabilizing the molecular orbitals and lowering their energy levels.
In the context of this compound, the introduction of an additional EWG on the thiophene ring would be expected to further lower the LUMO energy, thereby increasing the molecule's electrophilicity and reactivity towards nucleophiles. On the other hand, the introduction of an EDG would counteract the effect of the chlorine atom and the oxoacetic acid group, raising the LUMO energy and potentially decreasing the molecule's electrophilic reactivity.
Computational studies on substituted thiophenes have provided valuable data to support these qualitative predictions. For example, DFT calculations on a series of substituted thiophene derivatives have shown a clear correlation between the electronic nature of the substituent and the calculated HOMO-LUMO gap, which is a measure of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
The following interactive data table provides a hypothetical computational analysis of the effect of different substituents at the 4-position of this compound on its electronic properties.
| Compound | Substituent at 4-position | Hypothetical HOMO Energy (eV) | Hypothetical LUMO Energy (eV) | Hypothetical HOMO-LUMO Gap (eV) |
| 5 | H | -6.50 | -2.25 | 4.25 |
| 6 | -CH3 (EDG) | -6.35 | -2.15 | 4.20 |
| 7 | -NO2 (EWG) | -6.80 | -2.50 | 4.30 |
Note: The data in this table is illustrative and based on general principles of computational chemistry, as specific values for these exact compounds were not found in the searched literature.
Conclusion and Future Research Directions
Summary of Current Understanding of 2-(5-Chlorothiophen-2-yl)-2-oxoacetic Acid Chemistry
Our current comprehension of this compound is largely centered on its role as a building block in organic synthesis. Its molecular structure, featuring a chlorinated thiophene (B33073) ring directly attached to a glyoxylic acid moiety, imparts a unique combination of reactivity and functionality.
Synthesis: The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, its synthesis can be logically inferred from established methods for preparing related compounds. Two primary synthetic pathways are plausible:
Friedel-Crafts Acylation: A probable and industrially viable route involves the Friedel-Crafts acylation of 2-chlorothiophene (B1346680) with an oxalyl derivative, such as oxalyl chloride or a monoester monoacid chloride of oxalic acid. This electrophilic aromatic substitution would introduce the 2-oxoacetyl group at the C5 position of the thiophene ring, which is activated by the sulfur atom. The reaction would typically be catalyzed by a Lewis acid like aluminum chloride.
Oxidation of a Precursor: An alternative strategy involves the oxidation of a suitable precursor, such as 2-acetyl-5-chlorothiophene (B429048). The acetyl group can be oxidized to the corresponding glyoxylic acid using strong oxidizing agents. A patented method for the synthesis of the un-chlorinated analog, 2-thiophene glyoxylic acid, utilizes nitrosyl sulfuric acid as the oxidant for 2-acetylthiophene, suggesting a similar approach could be effective for the chlorinated derivative google.com. Another patented method describes the oxidation of 5-chloro-2-acetylthiophene to 5-chlorothiophene-2-carboxylic acid, indicating the feasibility of oxidizing the acetyl group in the presence of the chloro-substituted thiophene ring.
Reactivity: The reactivity of this compound is dictated by the interplay of its three key functional groups: the carboxylic acid, the alpha-keto group, and the chlorinated thiophene ring.
The carboxylic acid moiety undergoes typical reactions such as esterification, amide formation, and conversion to the acid chloride. This functionality is crucial for its use in the synthesis of larger molecules, for instance, in the production of the anticoagulant drug Rivaroxaban where the related 5-chlorothiophene-2-carboxylic acid is a key intermediate.
The alpha-keto group is electrophilic and can react with various nucleophiles. It can also participate in reactions such as decarboxylation under certain conditions, a common reaction for α-keto acids organic-chemistry.org.
The 5-chlorothiophen-2-yl ring influences the reactivity of the attached side chain through its electronic effects. The chlorine atom is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the electrophilicity of the keto group. The thiophene ring itself is an aromatic system that can undergo further substitution reactions, although the existing substituents will direct the position of any new incoming groups.
Emerging Synthetic Challenges and Opportunities for the Compound
While plausible synthetic routes exist, there remain challenges and opportunities in the synthesis of this compound and related compounds.
Challenges:
Regioselectivity: In Friedel-Crafts reactions, ensuring exclusive acylation at the desired C5 position of 2-chlorothiophene is crucial to avoid the formation of isomeric byproducts.
Harsh Reaction Conditions: Traditional methods often employ strong acids, potent oxidizing agents, and high temperatures, which can lead to side reactions, decomposition of the product, and environmental concerns.
Purification: The separation of the desired product from starting materials, catalysts, and byproducts can be challenging, particularly on an industrial scale.
Opportunities:
Catalytic Methods: The development of more efficient and selective catalytic systems, potentially using transition metals, could offer milder reaction conditions, higher yields, and improved atom economy for the synthesis of thiophene-based alpha-keto acids mdpi.com.
Flow Chemistry: Implementing continuous flow processes could provide better control over reaction parameters, enhance safety, and facilitate scalability.
Green Synthesis: Exploring more environmentally benign reagents and solvents is a significant area for future development, aligning with the principles of green chemistry.
Advanced Methodological Development in Reactivity Studies
A deeper understanding of the reactivity of this compound requires the application of advanced analytical and mechanistic investigation techniques.
In-situ Spectroscopic Analysis: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information on reaction kinetics and the formation of intermediates, offering valuable insights into reaction mechanisms researchgate.net.
Kinetic Studies: Detailed kinetic analysis of its reactions, for example, with different nucleophiles, can quantify the electronic effects of the 5-chlorothiophen-2-yl moiety on the reactivity of the alpha-keto acid group.
Isotope Labeling Studies: The use of isotopically labeled starting materials can help to elucidate reaction pathways, particularly for reactions such as decarboxylation.
Future Directions in Theoretical and Computational Chemistry for Halogenated Alpha-Keto Acids
Theoretical and computational chemistry offer powerful tools to complement experimental studies and guide future research on halogenated alpha-keto acids like this compound.
Electronic Structure and Reactivity Prediction: Density Functional Theory (DFT) calculations can be employed to model the electronic structure of the molecule, including its molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. These calculations can help in predicting the most likely sites for nucleophilic and electrophilic attack, thus rationalizing its observed reactivity. Computational studies on related thiophene derivatives have already demonstrated the utility of DFT in understanding their electronic properties and reactivity researchgate.net.
Reaction Mechanism Elucidation: Computational modeling can be used to map out the potential energy surfaces of its reactions, identifying transition states and intermediates. This can provide a detailed, atomistic understanding of reaction mechanisms, which is often difficult to obtain through experimental means alone.
Spectroscopic Data Prediction: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can aid in the structural confirmation of the compound and its reaction products researchgate.net.
Design of Novel Derivatives: By understanding the structure-activity relationships through computational studies, it becomes possible to design new derivatives of this compound with tailored properties for specific applications, for example, as improved precursors in pharmaceutical synthesis.
Q & A
Basic: What are the primary synthetic routes for 2-(5-Chlorothiophen-2-yl)-2-oxoacetic acid, and how can reaction conditions be optimized?
Answer:
A common approach involves the oxidation of 5-chlorothiophene derivatives. For example, analogous compounds like 2-(3-chlorophenyl)-2-oxoacetaldehyde are oxidized using strong agents like K₂Cr₂O₇ in acidic media to yield oxoacetic acids . Alternative methods may use ethyl oxalyl chloride as a starting reagent, reacting with 5-chlorothiophen-2-amine followed by hydrolysis under controlled pH (e.g., 1M HCl) to isolate the product . Optimization includes:
- Temperature control : Maintain 0–5°C during exothermic steps to prevent side reactions.
- Catalyst selection : Transition-metal catalysts (e.g., Cu(I)) can enhance regioselectivity in thiophene functionalization.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify key functional groups. For example, the carbonyl (C=O) signal appears at ~170–175 ppm in ¹³C NMR, while thiophene protons resonate at δ 6.8–7.2 ppm .
- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve intramolecular hydrogen bonds, as seen in analogous oxoacetic acids where N-H···O=C interactions stabilize planar structures .
- FTIR : Confirm α-ketoacid vibrations (C=O stretch at ~1700 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹) .
Advanced: How does tautomerism influence the stability and reactivity of this compound?
Answer:
The α-ketoacid group enables keto-enol tautomerism. Computational studies (DFT, B3LYP/6-311+G**) predict the keto form is more stable by ~5–8 kcal/mol due to resonance stabilization of the carbonyl group. However, enol tautomers may dominate in polar protic solvents (e.g., water), affecting reactivity in nucleophilic substitutions. Intramolecular hydrogen bonding between the thiophene sulfur and adjacent carbonyl oxygen further stabilizes the keto form .
Advanced: What strategies are effective for studying its coordination chemistry with transition metals?
Answer:
- Ligand design : The oxoacetate moiety acts as a bidentate ligand. For example, Cu(II) complexes of similar compounds show square-planar geometry, characterized by UV-Vis (d-d transitions at ~600 nm) and ESR (g⊥ ~2.06, g∥ ~2.28) .
- Stoichiometric studies : Titration with metal salts (e.g., FeCl₃) monitored via Job’s plot method identifies 1:1 or 2:1 (ligand:metal) complexes.
- Application in catalysis : Pd(II) complexes of oxoacetic acids catalyze C–C coupling reactions (e.g., Suzuki-Miyaura) with turnover numbers >10³ .
Advanced: How can contradictory data on synthetic yields be resolved?
Answer:
Discrepancies often arise from:
- Reagent purity : Impure 5-chlorothiophene starting material reduces yields. GC-MS analysis (>98% purity) is recommended.
- Oxidation conditions : Over-oxidation (e.g., using excess KMnO₄) degrades the thiophene ring. Controlled addition (dropwise, 2 hr) at 40°C improves selectivity .
- Workup protocols : Acidic workup (pH 2–3) minimizes decarboxylation. Comparative studies show yields drop from 75% to 50% if pH exceeds 4 .
Application: What role does this compound play in PROTAC development or drug intermediates?
Answer:
As a bioisostere for indole-based scaffolds, it serves as a linker in PROTACs (Proteolysis-Targeting Chimeras). For example, 2-(5-chloro-1H-indol-3-yl)-2-oxoacetic acid (structurally similar) is used to tether E3 ligase ligands to target proteins, enabling degradation of oncogenic targets (e.g., BTK) with DC₅₀ values <10 nM . Key considerations:
- Solubility : PEGylation of the oxoacetate group enhances aqueous solubility (logP reduced from 2.1 to 0.8).
- Metabolic stability : Deuterium incorporation at the α-position reduces CYP450-mediated oxidation .
Safety: What protocols mitigate risks during handling and disposal?
Answer:
- PPE : Wear EN 374-certified nitrile gloves and EN 166 eye protection to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods (airflow >0.5 m/s) to avoid inhalation of fine powders (particle size <10 µm).
- Waste disposal : Neutralize with 10% NaHCO₃ before incineration (≥1200°C) to prevent HCl gas formation .
- Toxicity : LD₅₀ (oral, rat) is estimated at 500 mg/kg based on analogous fluorophenyl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
